molecular formula C29H32O13 B13832608 Etoposide Impurity B;Picroetoposide

Etoposide Impurity B;Picroetoposide

Cat. No.: B13832608
M. Wt: 588.6 g/mol
InChI Key: VJJPUSNTGOMMGY-PNRINKNLSA-N
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Description

Etoposide Impurity B, also known as Picroetoposide, is a derivative of the chemotherapeutic agent etoposide. Etoposide is a semisynthetic derivative of podophyllotoxin, a compound extracted from the roots and rhizomes of the Mayapple plant. Picroetoposide is one of the impurities that can be found in etoposide formulations and is often monitored to ensure the purity and efficacy of the drug .

Preparation Methods

The synthesis of Picroetoposide involves several steps, starting from podophyllotoxin. The synthetic route typically includes the following steps:

Industrial production methods for etoposide and its impurities involve similar steps but are optimized for large-scale production. These methods often include the use of high-pressure homogenization and other techniques to ensure high yield and purity .

Chemical Reactions Analysis

Picroetoposide can undergo various chemical reactions, including:

    Oxidation: Picroetoposide can be oxidized to form different oxidation products. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.

    Reduction: Reduction of Picroetoposide can lead to the formation of reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Picroetoposide can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones and other oxidized derivatives .

Scientific Research Applications

Picroetoposide has several scientific research applications, including:

    Chemistry: Picroetoposide is used as a reference standard in the analysis of etoposide formulations.

    Biology: Picroetoposide is used in studies of the biological activity of etoposide and its derivatives.

    Medicine: Picroetoposide is used in studies of the pharmacokinetics and pharmacodynamics of etoposide.

    Industry: Picroetoposide is used in the quality control and assurance of etoposide formulations.

Mechanism of Action

Picroetoposide, like etoposide, exerts its effects by inhibiting the enzyme DNA topoisomerase II. This enzyme is responsible for relaxing supercoiled DNA during replication and transcription. By inhibiting this enzyme, Picroetoposide causes breaks in the DNA strands, leading to cell cycle arrest and apoptosis. The molecular targets of Picroetoposide include the DNA-topoisomerase II complex and other proteins involved in DNA repair and cell cycle regulation .

Comparison with Similar Compounds

Picroetoposide is similar to other etoposide impurities and derivatives, such as:

Picroetoposide is unique in its specific isomeric structure, which can affect its chemical and biological properties. Compared to etoposide, Picroetoposide may have different reactivity and stability, which can influence its behavior in pharmaceutical formulations .

Properties

Molecular Formula

C29H32O13

Molecular Weight

588.6 g/mol

IUPAC Name

(5S,5aR,8aS,9R)-5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11?,15-,20+,21+,22+,24+,25+,26+,27+,29-/m0/s1

InChI Key

VJJPUSNTGOMMGY-PNRINKNLSA-N

Isomeric SMILES

CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O

Origin of Product

United States

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